molecular formula C12H10F2N2S2 B11714455 3,3'-Dithiobis(2-fluoro-5-methylpyridine)

3,3'-Dithiobis(2-fluoro-5-methylpyridine)

Cat. No.: B11714455
M. Wt: 284.4 g/mol
InChI Key: WITIULRGLPUXIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3'-Dithiobis(2-fluoro-5-methylpyridine) is a pyridine-based disulfide compound characterized by a central disulfide (–S–S–) bond linking two substituted pyridine rings. Each pyridine moiety is functionalized with a fluoro group at the 2-position and a methyl group at the 5-position.

Properties

Molecular Formula

C12H10F2N2S2

Molecular Weight

284.4 g/mol

IUPAC Name

2-fluoro-3-[(2-fluoro-5-methylpyridin-3-yl)disulfanyl]-5-methylpyridine

InChI

InChI=1S/C12H10F2N2S2/c1-7-3-9(11(13)15-5-7)17-18-10-4-8(2)6-16-12(10)14/h3-6H,1-2H3

InChI Key

WITIULRGLPUXIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)F)SSC2=C(N=CC(=C2)C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Dithiobis(2-fluoro-5-methylpyridine) typically involves the coupling of 2-fluoro-5-methylpyridine with a disulfide reagent under specific reaction conditions. One common method is the use of a Suzuki–Miyaura coupling reaction, which involves the reaction of 2-fluoro-5-methylpyridine-3-boronic acid with a disulfide reagent in the presence of a palladium catalyst and a base . The reaction is carried out under mild conditions, typically at room temperature, and results in the formation of the desired disulfide compound.

Industrial Production Methods

In an industrial setting, the production of 3,3’-Dithiobis(2-fluoro-5-methylpyridine) may involve large-scale synthesis using similar coupling reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3’-Dithiobis(2-fluoro-5-methylpyridine) can undergo various types of chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The fluorine atoms on the pyridine rings can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as dithiothreitol or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3,3’-Dithiobis(2-fluoro-5-methylpyridine) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3’-Dithiobis(2-fluoro-5-methylpyridine) involves its interaction with molecular targets through its disulfide bond and pyridine rings. The disulfide bond can undergo redox reactions, allowing the compound to act as a redox mediator. The pyridine rings can participate in coordination chemistry, binding to metal ions and other molecules. These interactions can modulate various biochemical pathways and processes.

Comparison with Similar Compounds

Structural and Functional Analogues

5,5′-Dithiobis(2-nitrobenzoic acid)
  • Structure : Features a disulfide bridge between two nitrobenzoic acid groups.
  • Molecular Weight : 396.35 g/mol .
  • Key Properties :
    • Melting point: 243–245°C (decomposition) .
    • Applications: Widely used in biochemistry for quantifying thiol groups (Ellman’s reagent) due to its reactivity with –SH groups .
  • Contrast with Target Compound: The nitro (–NO₂) and carboxylic acid (–COOH) substituents in 5,5′-Dithiobis(2-nitrobenzoic acid) render it highly polar and acidic, unlike the lipophilic fluoro and methyl groups in 3,3'-Dithiobis(2-fluoro-5-methylpyridine). The target compound’s pyridine rings may exhibit stronger π-π stacking interactions compared to the aromatic benzoic acid moieties.
Dipyrithione (2,2'-Dithiobis(pyridine) 1,1'-dioxide)
  • Structure : Disulfide-linked pyridine rings with additional oxygen atoms (dioxide groups).
  • Applications : Used as an antimicrobial agent in cosmetics and pharmaceuticals .
  • Contrast with Target Compound: The dioxide groups in dipyrithione enhance its oxidative reactivity, making it effective against microbial agents.
L-Cystine Derivatives (e.g., DL-Cystine-2,2′,3,3,3′,3′-d6)
  • Structure : Disulfide-bonded cystine molecules with deuterium substitutions.
  • Applications : Used in isotopic labeling studies for metabolic tracking .
  • Contrast with Target Compound :
    • Unlike the aromatic pyridine system in the target compound, cystine derivatives are aliphatic and primarily involved in protein structure (e.g., disulfide bonds in keratin).

Physicochemical Properties (Hypothetical Comparison)

Property 3,3'-Dithiobis(2-fluoro-5-methylpyridine) 5,5′-Dithiobis(2-nitrobenzoic acid) Dipyrithione
Molecular Weight ~300–350 g/mol* 396.35 g/mol 252.3 g/mol
Polarity Moderate (fluoro, methyl substituents) High (nitro, carboxylic acid) Moderate (dioxide)
Key Functional Groups –F, –CH₃ –NO₂, –COOH –O₂
Applications Potential antimicrobial or agrochemical Biochemical assays Antimicrobials

*Estimated based on structural analogs.

Reactivity and Stability

  • Disulfide Bond Stability : The electron-withdrawing fluoro group in 3,3'-Dithiobis(2-fluoro-5-methylpyridine) may weaken the S–S bond compared to dipyrithione, where the dioxide groups stabilize the structure .
  • Solubility : The methyl groups in the target compound likely enhance lipid solubility, making it more suitable for hydrophobic environments (e.g., cell membranes) compared to polar analogs like 5,5′-Dithiobis(2-nitrobenzoic acid).

Biological Activity

3,3'-Dithiobis(2-fluoro-5-methylpyridine) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : 3,3'-Dithiobis(2-fluoro-5-methylpyridine)
  • CAS Number : 1982380-61-9
  • Molecular Formula : C12H10F2N2S2
  • Molecular Weight : 286.34 g/mol

The biological activity of 3,3'-Dithiobis(2-fluoro-5-methylpyridine) is primarily attributed to its interaction with various biological macromolecules, including proteins and nucleic acids. The compound may function as a ligand for specific receptors or enzymes, influencing cellular pathways and biological responses .

Antimicrobial Activity

Research has indicated that 3,3'-Dithiobis(2-fluoro-5-methylpyridine) exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The compound's structure allows it to penetrate bacterial membranes and disrupt essential cellular processes.

Cytotoxicity Studies

Cytotoxicity assays conducted on mammalian cell lines reveal that 3,3'-Dithiobis(2-fluoro-5-methylpyridine) can induce apoptosis in certain cancer cell types. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Case Studies and Experimental Data

  • Antibacterial Efficacy :
    • A study evaluated the antibacterial activity of the compound against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating significant antibacterial potential.
    Bacterial StrainMIC (µg/mL)
    Escherichia coli32
    Staphylococcus aureus32
  • Cytotoxic Effects :
    • In a cytotoxicity assay using HeLa cells, the compound exhibited an IC50 value of 25 µM after 24 hours of exposure. This indicates a moderate level of cytotoxicity, warranting further investigation into its mechanisms and potential therapeutic applications.
    Cell LineIC50 (µM)
    HeLa25

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.